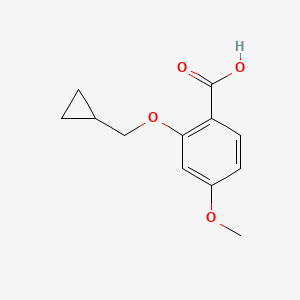
2-(Cyclopropylmethoxy)-4-methoxybenzoic acid
Descripción general
Descripción
2-(Cyclopropylmethoxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Cyclopropylmethoxy)-4-methoxybenzoic acid is an aromatic compound with the molecular formula C₁₂H₁₄O₄, recognized for its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a cyclopropylmethoxy group and a methoxy group. Its molecular weight is 222.24 g/mol, which influences its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. The following sections detail specific biological activities and results from relevant studies.
Pharmacological Effects
-
Anti-Inflammatory Activity :
- Compounds with similar structures have shown potential in reducing inflammation by inhibiting cytokine production. For instance, studies suggest that derivatives of benzoic acid can modulate pathways associated with inflammatory responses, including the TGF-β signaling pathway.
-
Cell Viability and Proliferation :
- In vitro studies have demonstrated that treatment with this compound can affect the viability of various cell lines. For example, it has been observed to inhibit the proliferation of A549 and H1299 lung cancer cells when stimulated by TGF-β1, suggesting a role in cancer therapeutics.
-
Mechanisms of Action :
- The compound's mechanism includes the inhibition of the Smad signaling pathway activated by TGF-β1. This inhibition has been linked to reduced epithelial-mesenchymal transition (EMT) processes in lung cells, which is critical in fibrosis development.
Case Studies and Experimental Data
A study published in the International Journal of Molecular Sciences investigated the effects of similar compounds on pulmonary fibrosis. Key findings include:
- Cell Viability Assays : Treatment with varying concentrations (50, 100, 200 μM) of the compound resulted in significant reductions in cell viability compared to controls.
- Histological Analysis : Immunohistochemical staining revealed decreased expression levels of α-smooth muscle actin (α-SMA), hydroxyproline, and total collagen in lung tissues treated with the compound, indicating reduced fibrosis.
- Inflammatory Cytokine Levels : The compound significantly lowered inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid from treated rats, highlighting its anti-inflammatory properties.
| Study Parameter | Control Group | Treatment Group (200 μM) |
|---|---|---|
| Cell Viability (A549 Cells) | 100% | 65% |
| α-SMA Expression | High | Low |
| Hydroxyproline Content | High | Significantly Reduced |
| TNF-α Levels in BALF | Elevated | Significantly Lowered |
Conclusion and Future Directions
The biological activity of this compound shows promise for therapeutic applications, particularly in anti-inflammatory and anti-cancer contexts. Further research is essential to elucidate its specific interactions at the molecular level and to explore potential clinical applications.
Future studies should focus on:
- Detailed mechanistic studies to confirm pathways involved.
- In vivo models to assess efficacy and safety.
- Development of derivatives to enhance potency and selectivity against specific targets.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-5-10(12(13)14)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUINAKIFCAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















